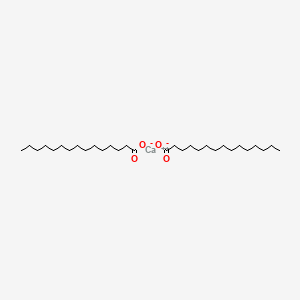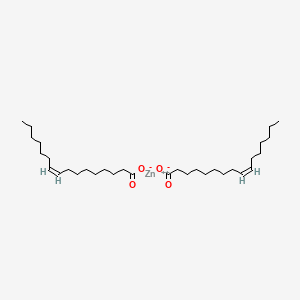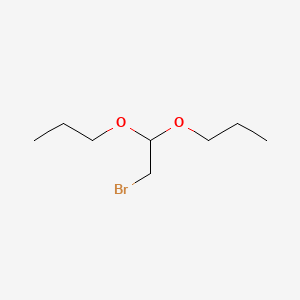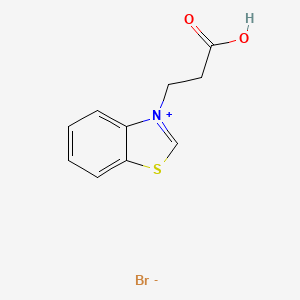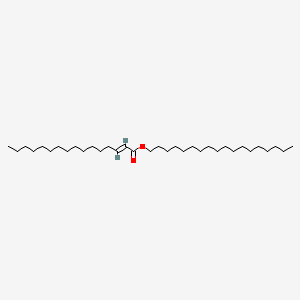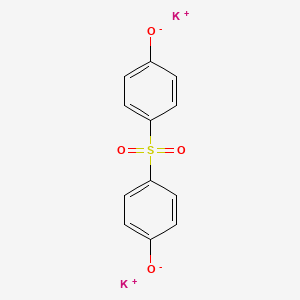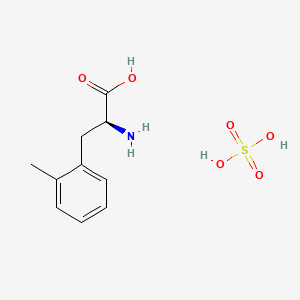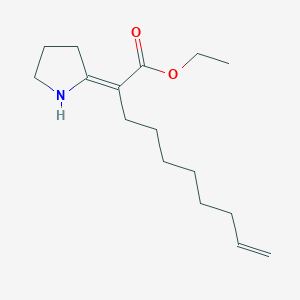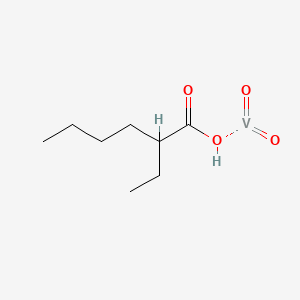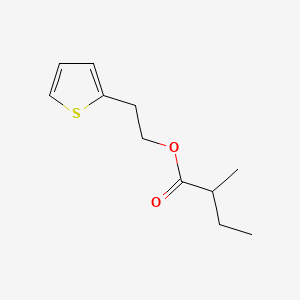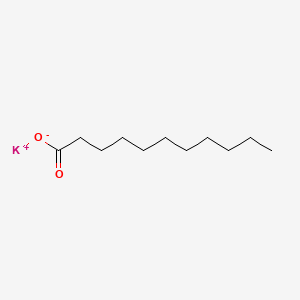
Potassium undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C11H21KO2 and a molecular weight of 224.39 g/mol . This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium undecanoate can be synthesized through the neutralization of undecanoic acid with potassium hydroxide. The reaction typically involves dissolving undecanoic acid in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete, and the solvent is then evaporated to obtain the this compound salt.
Industrial Production Methods
In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium undecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted undecanoates.
Scientific Research Applications
Potassium undecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug formulations and as a therapeutic agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium undecanoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell function and metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Potassium decanoate: Similar in structure but with one less carbon atom.
Potassium dodecanoate: Similar in structure but with one more carbon atom.
Potassium stearate: A longer-chain fatty acid potassium salt.
Uniqueness
Potassium undecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. It has a balance of hydrophobic and hydrophilic characteristics, making it useful in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
62916-82-9 |
|---|---|
Molecular Formula |
C11H21KO2 |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
potassium;undecanoate |
InChI |
InChI=1S/C11H22O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
NFFKRJOYWMTDBM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


